5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the fluorine and methyl groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the fluorine atom.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the methyl group.
Uniqueness
The presence of both the fluorine and methyl groups in 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, while the methyl group can influence its lipophilicity and overall pharmacokinetic profile .
Biological Activity
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (5F-THIQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5F-THIQ, including its mechanisms of action, therapeutic potentials, and recent research findings.
Overview of this compound
5F-THIQ belongs to the tetrahydroisoquinoline class of compounds, which are known for their structural diversity and pharmacological relevance. The introduction of fluorine at the 5-position enhances the compound's lipophilicity and potential biological activity.
The biological activity of 5F-THIQ is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : 5F-THIQ has shown affinity for several neurotransmitter receptors, including dopamine and opioid receptors. These interactions can modulate neurotransmission and influence behavior.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition compared to standard drugs like donepezil .
Biological Activities
Recent studies have elucidated various biological activities associated with 5F-THIQ:
- Neuroprotective Effects : Research indicates that 5F-THIQ may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
- Anticancer Properties : Preliminary studies have shown that 5F-THIQ exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, demonstrating promising results that warrant further investigation .
Case Study 1: Neuroprotective Activity
In a study focusing on the neuroprotective effects of 5F-THIQ in a mouse model of Parkinson's disease, administration of the compound resulted in significant improvement in motor functions and a reduction in dopaminergic neuron loss. The study highlighted the role of oxidative stress reduction as a key mechanism .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 5F-THIQ demonstrated its effectiveness against breast cancer cell lines (MCF-7). The results indicated that treatment with 5F-THIQ led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEOSCCQOZDXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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